4-(5-chloro-2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
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Overview
Description
The compound “4-(5-chloro-2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” is a synthetic organic molecule that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a formamide group attached to a 3-(trifluoromethyl)phenyl moiety. Compounds of this nature are often investigated for their potential pharmacological properties, including their use as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(5-chloro-2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of pyrazine derivatives.
Substitution with 5-Chloro-2-methylphenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 5-chloro-2-methylphenyl halide under basic conditions.
Attachment of the Formamide Group: The final step involves the reaction of the substituted piperazine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to form the formamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl groups.
Reduction: Reduction reactions can occur at the formamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Oxidized derivatives of the piperazine ring or phenyl groups.
Reduction Products: Amines derived from the reduction of the formamide group.
Substitution Products: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive agents.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials, coatings, and other chemical products.
Mechanism of Action
The mechanism of action of “4-(5-chloro-2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Chlorophenyl)piperazinyl)-N-(3-(trifluoromethyl)phenyl)formamide
- (4-(4-Methylphenyl)piperazinyl)-N-(3-(trifluoromethyl)phenyl)formamide
- (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(4-(trifluoromethyl)phenyl)formamide
Uniqueness
The unique combination of the 5-chloro-2-methylphenyl group and the 3-(trifluoromethyl)phenyl formamide moiety may confer distinct pharmacological properties, such as enhanced binding affinity, selectivity, or metabolic stability compared to similar compounds.
Properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O/c1-13-5-6-15(20)12-17(13)25-7-9-26(10-8-25)18(27)24-16-4-2-3-14(11-16)19(21,22)23/h2-6,11-12H,7-10H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAECWXRWZIYHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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